molecular formula C17H14N2O4 B3305474 3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide CAS No. 923200-90-2

3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B3305474
CAS No.: 923200-90-2
M. Wt: 310.3 g/mol
InChI Key: NHLOEDSZPISJDQ-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide , with the molecular formula C 17 H 14 N 2 O 4 , is a synthetic small molecule based on the benzofuran scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This compound is presented for research use only and is not intended for diagnostic or therapeutic applications. Benzofuran derivatives are recognized for a broad spectrum of biological activities, with particular prominence in anticancer research . These compounds can interfere with the cancer cell cycle, inhibit key serine/threonine kinases involved in tumor development, and interact with nucleic acids . The specific structural motif of this compound, featuring a 2-methyl-4-nitrophenyl carboxamide group, is analogous to other researched 4-nitrophenyl-functionalized benzofurans, which have demonstrated an ability to bind serum albumin proteins . Such interactions are critically important, as serum albumins act as primary carriers for many drugs in the bloodstream; studying these binding events provides vital insights into a compound's potential pharmacokinetic profile, including its transport and delivery . Research into similar benzofuran compounds has revealed their ability to alter the secondary structure of bovine serum albumin (BSA) and exhibit distinct binding affinities, making them valuable probes for biophysical binding studies . The primary research applications of this compound include: 1) investigation as a potential anticancer agent in cell-based assays, 2) use as a ligand in protein-binding studies to understand molecular interactions with carrier proteins like serum albumin, and 3) serving as a chemical building block or intermediate for the synthesis of novel derivatives with tailored research properties . Researchers will find this compound valuable for exploring the therapeutic role of benzofuran derivatives and their mechanism of action at a molecular level.

Properties

IUPAC Name

3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-9-12(19(21)22)7-8-14(10)18-17(20)16-11(2)13-5-3-4-6-15(13)23-16/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOEDSZPISJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C16H14N2O4C_{16}H_{14}N_{2}O_{4}, with a molecular weight of approximately 298.30 g/mol. Its structure includes a benzofuran core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H14N2O4
Molecular Weight298.30 g/mol
IUPAC NameThis compound
Chemical ClassBenzofuran Derivative

Antimicrobial Properties

Research indicates that compounds containing benzofuran moieties exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MIC) :
    • Staphylococcus aureus : MIC = 5.64 µM
    • Escherichia coli : MIC = 8.33 µM
    • Candida albicans : MIC = 16.69 µM

These values suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Cell Lines Tested :
    • MCF-7 (Breast Cancer) : Significant growth inhibition observed.
    • A549 (Lung Cancer) : Induction of apoptosis noted at higher concentrations.

The mechanism of action is thought to involve the modulation of specific signaling pathways related to cell proliferation and survival .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those associated with cancer cell metabolism.
  • Receptor Binding : It has been suggested that the nitrophenyl group enhances binding affinity to specific receptors, modulating their activity and influencing downstream signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized benzofuran derivatives highlighted the antimicrobial potential of this compound, showing promising results against resistant strains of bacteria. The study concluded that modifications to the nitrophenyl group could enhance activity further .

Study 2: Anticancer Research

In vitro studies on breast and lung cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis. The research emphasized the need for further in vivo studies to validate these findings and explore therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide is primarily studied for its potential therapeutic properties. Research indicates that benzofuran derivatives can exhibit:

  • Antimicrobial Activity: Some studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties: Preliminary investigations suggest that this compound might inhibit cancer cell proliferation through various mechanisms, potentially targeting specific enzymes or receptors involved in tumor growth.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to be used as a building block in the development of:

  • Pharmaceuticals: The functional groups present can be modified to create derivatives with enhanced biological activity.
  • Materials Science: Researchers are exploring its use in developing new materials, including polymers and dyes, due to its stable chemical structure.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of benzofuran derivatives, including this compound. The results indicated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activities of related benzofuran compounds revealed that modifications at the nitro position significantly affected their efficacy against bacterial strains. This indicates that this compound could be optimized for improved antimicrobial performance.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share structural similarities with 3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide but differ in substituents, molecular weight, and functional groups, leading to distinct physicochemical and pharmacological profiles.

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

  • Structure: Features a 3-amino group on the benzofuran core and a 4-methylphenyl substituent.
  • Molecular Formula : C₁₇H₁₄N₂O₂ (MW: 278.31 g/mol) .
  • Key Differences: The 3-amino group (electron-donating) replaces the 3-methyl group (electron-neutral), altering electronic density and reactivity.
  • Inferred Properties: Higher solubility in polar solvents due to the amino group, but reduced stability under oxidative conditions.

3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

  • Structure : Contains a 3-methylbenzamido group on the benzofuran and a 4-nitrophenyl moiety.
  • Molecular Formula : C₂₃H₁₇N₃O₅ (MW: 415.41 g/mol; purity ≥95%) .
  • Key Differences :
    • The 3-methylbenzamido group introduces an additional aromatic ring, increasing molecular weight and steric bulk.
    • The 4-nitrophenyl group is identical to the target compound, but its placement on a different phenyl ring may alter spatial orientation in binding pockets.
  • Inferred Properties : Enhanced π-π stacking interactions due to the benzamido group, but reduced membrane permeability due to higher molecular weight.

N-(2-Methyl-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

  • Structure: Incorporates a phenoxyacetyl amino side chain on the phenyl ring.
  • Molecular Formula : C₂₅H₂₂N₂O₄ (MW: 414.45 g/mol) .
  • Key Differences: The phenoxyacetyl amino group adds a flexible linker and an ether moiety, which may improve solubility but introduce metabolic vulnerability to esterase cleavage.
  • Inferred Properties: Moderate lipophilicity due to the phenoxy group, with possible extended half-life compared to nitro-containing analogs.

3-Methyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

  • Structure : Includes a thiadiazole ring with a methylsulfanyl substituent.
  • Molecular Formula : C₂₀H₁₆N₂O₂S₂ (MW: 388.48 g/mol) .
  • Key Differences :
    • The thiadiazole ring replaces the nitro-substituted phenyl group, introducing sulfur atoms capable of hydrogen bonding and metal coordination.
    • The methylsulfanyl group enhances hydrophobic interactions but may reduce aqueous solubility.
  • Inferred Properties: Potential activity against sulfur-dependent enzymes or receptors, with distinct pharmacokinetics compared to nitroaryl derivatives.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₈H₁₅N₂O₄ 329.33 3-methyl (benzofuran), 2-methyl-4-nitro (phenyl) High electron-withdrawing effects; moderate lipophilicity
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide C₁₇H₁₄N₂O₂ 278.31 3-amino (benzofuran), 4-methyl (phenyl) Increased solubility; reduced stability
3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide C₂₃H₁₇N₃O₅ 415.41 3-methylbenzamido (benzofuran), 4-nitro (phenyl) Enhanced π-π interactions; lower permeability
N-(2-Methyl-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide C₂₅H₂₂N₂O₄ 414.45 Phenoxyacetyl amino (phenyl) Flexible linker; esterase-sensitive
3-Methyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide C₂₀H₁₆N₂O₂S₂ 388.48 Thiadiazole, methylsulfanyl Sulfur-mediated interactions; potential enzyme inhibition

Q & A

Q. What synthetic routes are recommended for preparing 3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the benzofuran core formation. Key steps include:
  • Core construction : Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to form the benzofuran scaffold .

  • Carboxamide coupling : Reacting the benzofuran-2-carboxylic acid with 2-methyl-4-nitroaniline using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .

  • Optimization : Control temperature (0–5°C for exothermic steps), inert atmosphere (N₂/Ar), and solvent purity. Yields improve with slow addition of reagents and HPLC monitoring of intermediates .

    • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Benzofuran coreH₂SO₄, 80°C, 6h6592%
Carboxamide couplingDCC/DMAP, CH₂Cl₂, RT, 12h7895%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the methyl (δ 2.1–2.5 ppm), nitro (δ 8.0–8.5 ppm aromatic), and benzofuran carbonyl (δ 165–170 ppm) groups .
  • FT-IR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 353.1164 (C₁₈H₁₅N₂O₄) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target binding?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like COX-2 or cytochrome P450. The nitro group may form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .

  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2) and CYP450 inhibition risks. This compound’s nitro group may reduce metabolic stability, requiring prodrug strategies .

    • Example Table :
ParameterPredictionRelevance
LogP3.2Moderate lipophilicity
CYP3A4 inhibitionHighPotential drug-drug interactions

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Variability : Standardize in vitro protocols (e.g., MTT assay cell lines, incubation time) to compare anticancer IC₅₀ values. For example, discrepancies in IC₅₀ (e.g., 5 µM vs. 20 µM) may arise from HeLa vs. MCF-7 cell line differences .
  • Structural Analogues : Compare with derivatives lacking the nitro group (e.g., 3-methyl-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide) to isolate electronic effects on activity .

Q. What strategies enhance selectivity in enzyme inhibition studies?

  • Methodological Answer :
  • Competitive Binding Assays : Use fluorescence polarization to measure displacement of known inhibitors (e.g., ATP in kinase assays).
  • Site-Directed Mutagenesis : Modify suspected binding residues (e.g., Tyr355 in EGFR) to validate interactions .

Experimental Design & Data Analysis

Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives?

  • Methodological Answer :
  • Variable Groups : Synthesize analogues with substitutions at the nitro (e.g., -NH₂, -CF₃) and methyl positions.

  • Statistical Tools : Apply factorial design (e.g., 2³ design) to evaluate the impact of substituents on bioactivity and solubility .

    • Example Table :
DerivativeSubstituentIC₅₀ (µM)LogP
Parent-NO₂, -CH₃10.23.2
Derivative A-NH₂, -CH₃25.62.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide

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